molecular formula C17H16N2O4 B2566865 N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide CAS No. 879818-50-5

N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide

Cat. No.: B2566865
CAS No.: 879818-50-5
M. Wt: 312.325
InChI Key: RNRCOEJBGYGUPZ-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide” is a chemical compound that belongs to the class of 4H-benzo[d][1,3]oxazin-4-ones . These compounds are less stable and have been less well studied . They have demonstrated diverse biological activities .


Synthesis Analysis

The synthesis of 4H-benzo[d][1,3]oxazin-4-ones has been developed and studied . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination . This process led to the isolation of (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-ones .


Chemical Reactions Analysis

The chemical reactions involving 4H-benzo[d][1,3]oxazin-4-ones have been studied . The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

Scientific Research Applications

Chemical Synthesis and Properties

  • The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, indicating the chemical versatility of related compounds for synthesizing heterocycles with potential applications in materials science and drug development Lazareva et al., 2017.

Biological Activities and Applications

  • Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to possess significant anti-inflammatory activity, highlighting the therapeutic potential of these compounds Sunder & Maleraju, 2013.

Agricultural and Environmental Applications

  • Microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, which are structurally related to the compound , have been reviewed for their potential exploitation in agriculture. These products, including aminophenoxazinones, malonamic acids, and acetamides, may contribute to suppressing weeds and soil-borne diseases Fomsgaard et al., 2004.

Analytical Chemistry Applications

  • The quantification of benzoxazinoids and their metabolites in Nordic breads utilized derivatives of N-(2-hydroxyphenyl)acetamide for the synthesis of deuterated standards, aiding in the analytical measurement of these compounds in food products. This work underscores the role of such compounds in food chemistry and potential health effects Dihm et al., 2017.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methyl-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-18(12-6-8-13(20)9-7-12)16(21)10-19-11-17(22)23-15-5-3-2-4-14(15)19/h2-9,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRCOEJBGYGUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)CN2CC(=O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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